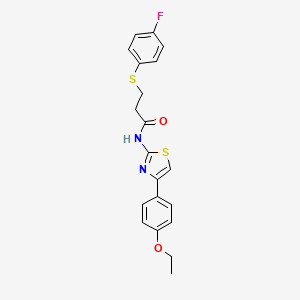

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

CAS No.: 896352-73-1

Cat. No.: VC4263536

Molecular Formula: C20H19FN2O2S2

Molecular Weight: 402.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896352-73-1 |

|---|---|

| Molecular Formula | C20H19FN2O2S2 |

| Molecular Weight | 402.5 |

| IUPAC Name | N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |

| Standard InChI | InChI=1S/C20H19FN2O2S2/c1-2-25-16-7-3-14(4-8-16)18-13-27-20(22-18)23-19(24)11-12-26-17-9-5-15(21)6-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) |

| Standard InChI Key | CDVSOGSIZOXPPG-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F |

Introduction

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that combines elements of thiazole and propanamide with fluorophenyl and ethoxyphenyl groups. This compound is not directly mentioned in the provided search results, so a detailed analysis based on similar compounds and general principles of organic chemistry will be presented.

Synthesis

The synthesis of such a compound would typically involve multiple steps, including the formation of the thiazole ring, introduction of the 4-ethoxyphenyl group, and attachment of the propanamide chain with the 4-fluorophenylthio substituent. Common methods might include:

-

Thiazole Formation: This could involve the reaction of a suitable aldehyde with a thioamide or thiourea derivative.

-

Arylation: Introduction of the 4-ethoxyphenyl group might be achieved through palladium-catalyzed cross-coupling reactions.

-

Propanamide Chain Attachment: This could involve amide bond formation using coupling reagents like HATU or EDCI.

-

4-Fluorophenylthio Introduction: This might be achieved through nucleophilic substitution reactions involving a suitable leaving group.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would be crucial for characterizing this compound. NMR would provide detailed information about the molecular structure, including the positions of hydrogen atoms and the connectivity of the carbon skeleton. IR spectroscopy would help identify functional groups, such as the amide and thioether linkages.

| Spectroscopic Method | Information Provided |

|---|---|

| NMR (1H and 13C) | Molecular structure and connectivity |

| IR | Functional group identification |

Potential Applications

Compounds with similar structures have been explored for various biological activities, including antimicrobial and anticancer properties. The presence of fluorine and sulfur atoms, along with the thiazole and amide functionalities, could contribute to potential bioactivity.

| Potential Application | Rationale |

|---|---|

| Antimicrobial Agents | Thiazoles are known for antimicrobial properties |

| Anticancer Agents | Fluorinated compounds can exhibit bioactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume